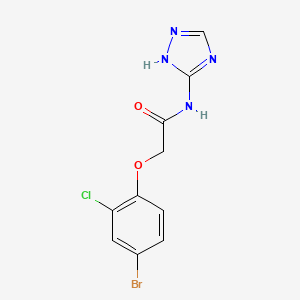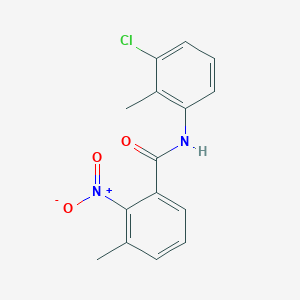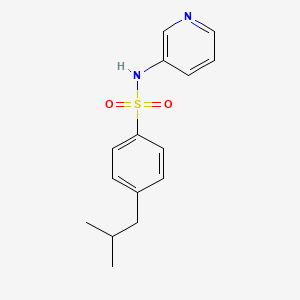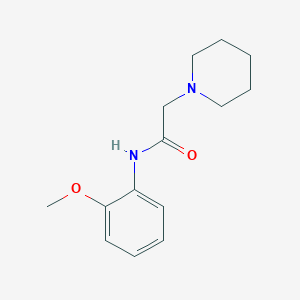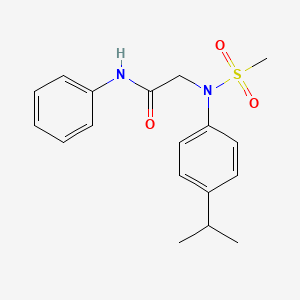
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, commonly known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
NS-398 selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
NS-398 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, NS-398 induces apoptosis by activating caspases and suppressing anti-apoptotic proteins. In immune cells, NS-398 reduces the production of cytokines and chemokines, which are responsible for inflammation. In neuronal cells, NS-398 reduces oxidative stress and inflammation, which are associated with neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
NS-398 has several advantages for lab experiments, such as its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, NS-398 has some limitations, such as its potential toxicity and off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of NS-398, such as its potential applications in combination therapy with other drugs, its effects on different cell types and tissues, and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to understand the long-term effects of NS-398 and its potential side effects.
Synthesis Methods
NS-398 can be synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with methylsulfonyl chloride, followed by the coupling of the resulting product with N-phenylglycine. The final compound is obtained after purification and characterization through various techniques such as chromatography and spectroscopy.
Scientific Research Applications
NS-398 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, NS-398 has been shown to inhibit the growth of various cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, NS-398 has been found to reduce inflammation by inhibiting the production of prostaglandins and cytokines. In neurodegenerative disorders, NS-398 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)15-9-11-17(12-10-15)20(24(3,22)23)13-18(21)19-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRITMHEPCHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

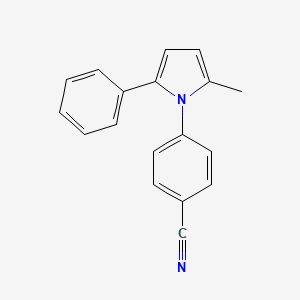
![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
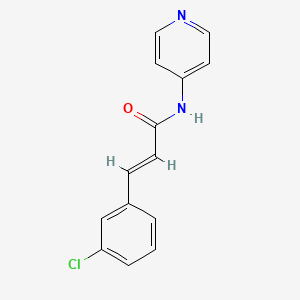
![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)
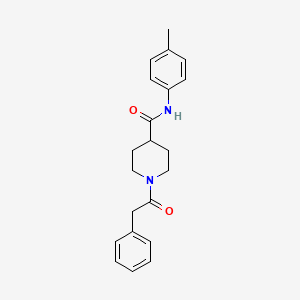
![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)
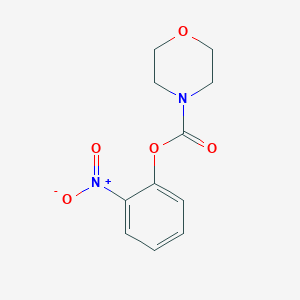
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B5725266.png)
